molecular formula C8H5NOS B7963287 Thieno[2,3-C]pyridine-3-carbaldehyde

Thieno[2,3-C]pyridine-3-carbaldehyde

Cat. No.: B7963287
M. Wt: 163.20 g/mol
InChI Key: VROVCSZYJCRNFG-UHFFFAOYSA-N
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Description

Thieno[2,3-C]pyridine-3-carbaldehyde is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential as a building block for various biologically active molecules. The presence of both sulfur and nitrogen atoms in the ring system imparts unique chemical properties, making it a versatile scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-C]pyridine-3-carbaldehyde typically involves the construction of the thieno[2,3-C]pyridine core followed by the introduction of the aldehyde group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur, can be adapted to synthesize thieno[2,3-C]pyridine derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-C]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic substitution reactions at the pyridine ring, facilitated by the electron-donating effect of the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of thieno[2,3-C]pyridine-3-carbaldehyde in biological systems often involves its interaction with specific molecular targets, such as kinases. The compound can bind to the ATP-binding site of kinases, inhibiting their activity and thereby modulating various signaling pathways. This interaction is facilitated by the hydrogen bond donor-acceptor properties of the thieno[2,3-C]pyridine core .

Comparison with Similar Compounds

Uniqueness: Thieno[2,3-C]pyridine-3-carbaldehyde is unique due to its specific ring fusion and the presence of an aldehyde group, which provides a versatile functional handle for further chemical modifications. This makes it particularly valuable in drug discovery and development .

Properties

IUPAC Name

thieno[2,3-c]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROVCSZYJCRNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CS2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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